1-(Naphthalen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one
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Overview
Description
1-(Naphthalen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one is an organic compound that features a naphthalene ring and a pyrazole ring with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling with naphthalene: The nitrated pyrazole is then coupled with a naphthalene derivative through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitro group or the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the specific substituents introduced, such as halogenated derivatives or substituted amines.
Scientific Research Applications
1-(Naphthalen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound may be used in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the naphthalene and pyrazole rings can interact with hydrophobic or aromatic regions of target molecules.
Comparison with Similar Compounds
1-(Naphthalen-2-yl)-2-(1H-pyrazol-1-yl)ethan-1-one: Lacks the nitro group, which may result in different reactivity and applications.
2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one: Contains a phenyl group instead of a naphthalene ring, which may affect its electronic properties and interactions.
1-(Naphthalen-2-yl)-2-(4-amino-1H-pyrazol-1-yl)ethan-1-one: The amino group can participate in different types of reactions compared to the nitro group.
Uniqueness: 1-(Naphthalen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one is unique due to the presence of both a naphthalene ring and a nitro-substituted pyrazole ring. This combination of structural features imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Biological Activity
1-(Naphthalen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one is a synthetic organic compound that combines a naphthalene moiety with a nitro-substituted pyrazole. This unique structure has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key Properties:
- Molecular Weight: 253.26 g/mol
- Boiling Point: Approximately 518.2 °C
- Density: 1.36 g/cm³
- pKa: -2.70 (indicative of acidic properties) .
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring: Reaction of hydrazine with a β-diketone.
- Nitration: Introduction of the nitro group using concentrated nitric and sulfuric acids.
- Coupling with Naphthalene: Friedel-Crafts acylation using an acyl chloride and Lewis acid catalyst .
Pharmacological Properties
Research indicates that compounds containing the pyrazole nucleus exhibit a wide range of biological activities, including:
- Anti-inflammatory Effects: Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with some compounds achieving up to 93% inhibition at specific concentrations .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The nitro group plays a crucial role in redox reactions, while the naphthalene and pyrazole rings facilitate interactions with hydrophobic regions in target biomolecules .
Anti-Tubercular Activity
A study evaluated various pyrazole derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds at low concentrations, indicating potential for further development in anti-tubercular therapies .
Anti-Microbial Properties
Research has demonstrated that certain pyrazole derivatives exhibit significant antimicrobial activity against various bacterial strains, including E. coli and Bacillus subtilis, suggesting their utility in treating infections .
Properties
IUPAC Name |
1-naphthalen-2-yl-2-(4-nitropyrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-15(10-17-9-14(8-16-17)18(20)21)13-6-5-11-3-1-2-4-12(11)7-13/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXHPEFLXXVBKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=C(C=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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